N-(2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[[1-(2-methoxyethyl)indol-3-yl]carbamoylamino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-12(21)17-7-8-18-16(22)19-14-11-20(9-10-23-2)15-6-4-3-5-13(14)15/h3-6,11H,7-10H2,1-2H3,(H,17,21)(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHMORUMHPCPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)NC1=CN(C2=CC=CC=C21)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)ethyl)acetamide, also known as EVT-2567155, is a complex organic compound belonging to the class of indole derivatives. Its unique structural features, including an indole ring, a urea linkage, and an acetamide moiety, suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₂, with a molecular weight of 366.4 g/mol. The compound's synthesis involves multi-step reactions from readily available precursors, highlighting its relevance in medicinal chemistry .
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 941988-69-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The indole moiety can mimic natural substrates, facilitating effective binding to active sites on enzymes or receptors. The urea linkage and acetamide group enhance the compound's binding affinity and specificity, potentially modulating various biological pathways related to cell signaling or metabolic processes.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : A431 (vulvar epidermal carcinoma), MCF-7 (breast cancer)
- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent activity against these cancer types.
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and inhibition of key signaling pathways such as the PI3K/Akt pathway. This was evidenced by:
- Increased Caspase Activity : Assays revealed elevated levels of caspase-3 and caspase-9 activation in treated cells.
- Downregulation of Oncogenes : RT-PCR analysis indicated a decrease in the expression of oncogenes associated with cell survival.
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, a comparative analysis was conducted against other indole derivatives known for their biological activities.
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| EVT-2567155 | Anticancer (A431, MCF-7) | 5.0 |
| Compound A | Antimicrobial | 10.0 |
| Compound B | Antiviral (HIV) | 15.0 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-(2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)ethyl)acetamide and related compounds:
Key Comparative Analysis
Substituent Effects on Solubility and Binding The 2-methoxyethyl group in the target compound likely improves water solubility compared to non-polar substituents (e.g., phenylthio in Compound 21) .
The target compound’s ureido group may shift activity toward protease or kinase inhibition . Non-azole indole derivatives () inhibit protozoan sterol demethylases, implying that the target compound’s indole core could similarly target parasitic enzymes, albeit with modified potency due to its unique substituents .
Synthetic Complexity The ureidoethyl linkage in the target compound likely requires multi-step synthesis (e.g., carbodiimide-mediated coupling), whereas simpler acetamides (e.g., N-(2-(1H-indol-3-yl)ethyl)acetamide) are accessible via direct alkylation .
Physicochemical Properties
- Melting Points : Ureido-containing compounds (e.g., ’s (R)-N-Methyl derivatives) exhibit higher melting points (159–187°C) due to hydrogen-bonded crystal packing, a trend expected for the target compound .
- LogP : The 2-methoxyethyl group may lower the target’s LogP compared to lipophilic analogues like Compound 21 (phenylthio group), improving bioavailability .
Q & A
(Basic) What are the optimized synthetic routes for N-(2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)ethyl)acetamide, and what key reaction conditions influence yield?
Answer: Synthesis involves sequential alkylation, urea formation, and amidation. First, the indole nitrogen is alkylated with 2-methoxyethyl bromide under basic conditions (e.g., NaH in DMF). The resulting 1-(2-methoxyethyl)-1H-indole is then treated with triphosgene to generate an isocyanate intermediate, which reacts with ethylenediamine to form the ureido linkage. Final acetylation with acetic anhydride yields the product. Key factors include anhydrous conditions for alkylation (to prevent hydrolysis) and controlled stoichiometry during urea formation. Purification via flash chromatography (EtOAc/hexane, 3:1) achieves yields of 45–62% .
(Basic) How is the structural characterization of this compound validated using spectroscopic methods?
Answer:
- 1H/13C NMR : Confirms the indole core (δ 7.2–7.5 ppm for aromatic protons), methoxyethyl group (δ 3.4–3.6 ppm for OCH2), and acetamide NH (δ 6.8–7.1 ppm). The ureido NH protons appear as broad singlets at δ 5.5–6.0 ppm .
- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (urea N-H stretch) validate functional groups .
- HRMS : Molecular ion [M+H]+ matches the theoretical mass (error < 3 ppm) .
(Basic) What in vitro biological assays are appropriate for preliminary evaluation of its bioactivity?
Answer:
- Antioxidant Activity : DPPH radical scavenging assay (IC50 vs. ascorbic acid) .
- Antihyperglycemic Potential : α-Amylase inhibition assay (IC50 compared to acarbose) .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7 or HeLa) with EC50 values .
(Advanced) How can structure-activity relationship (SAR) studies guide the optimization of this compound's therapeutic efficacy?
Answer: SAR studies focus on:
- Methoxyethyl Chain : Shortening or elongating the chain alters lipophilicity and membrane permeability.
- Urea Substituents : Electron-withdrawing groups (e.g., nitro) enhance hydrogen bonding with target enzymes like α-amylase .
- Indole Modifications : Halogenation at C5 improves anticancer activity by enhancing DNA intercalation . Computational docking (AutoDock Vina) predicts binding affinities to refine SAR .
(Advanced) What mechanistic insights explain its antioxidant activity, and how can redox properties be quantified?
Answer: The indole core donates electrons to neutralize free radicals, stabilized by resonance. Redox properties are quantified via:
- Cyclic Voltammetry : Oxidation potentials correlate with radical scavenging capacity .
- ESR Spectroscopy : Direct detection of stabilized radical intermediates (e.g., DPPH• quenching) .
(Advanced) How should contradictory results between computational predictions and experimental bioactivity data be resolved?
Answer:
- Orthogonal Assays : Surface plasmon resonance (SPR) measures binding kinetics to validate docking predictions .
- Solvent Corrections : Adjusting implicit solvent models (e.g., PBS in DFT calculations) improves agreement with experimental IC50 values .
(Advanced) What coordination chemistry approaches are suitable for studying metal complexation with this compound?
Answer:
- Synthesis : React with Cu(II) or Zn(II) salts in methanol under nitrogen.
- Characterization : UV-Vis (d-d transitions at 600–700 nm for Cu(II)), magnetic susceptibility, and X-ray diffraction (XRD) confirm octahedral geometry .
- Bioactivity : Compare antimicrobial activity of free ligand vs. metal complexes .
(Advanced) How do stereochemical variations at the urea moiety affect its pharmacological profile?
Answer:
- Enantioseparation : Chiral HPLC (Chiralpak IA column) resolves R/S isomers .
- Activity Profiling : Enantioselective kinase inhibition assays show 10-fold higher potency for the R-configuration due to steric complementarity with ATP-binding pockets .
(Advanced) What advanced techniques quantify its thermodynamic stability under physiological conditions?
Answer:
- DSC/TGA : Melting point (~180°C) and decomposition profiles (5% weight loss at 220°C) .
- Accelerated Stability Testing : LC-MS monitors degradation products after 6 months at 40°C/75% RH .
(Advanced) How can metabolic stability be improved through targeted structural modifications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
